![molecular formula C20H17N5O3 B2796559 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034269-77-5](/img/structure/B2796559.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Scientific Research Applications
Diuretic Action
The compound is part of a series of tricyclic derivatives of hydroxyquinolines, which are of interest as potential inhibitors of aldosterone synthase . These compounds have been synthesized and studied for their diuretic action . The compounds exhibit a statistically significant diuretic effect, exceeding the activity of hydrochlorothiazide in some cases .
Synthesis of Novel Cyclic Nicotinamide Analogs
The compound can be alkylated in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives . This reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems . These novel cyclic nicotinamide analogs could have potential applications in various fields of medicinal chemistry .
Modulation of M4 Muscarinic Acetylcholine Receptor
The compound is an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators can fine-tune receptor activity, offering a higher degree of selectivity and lower risk of desensitization and down-regulation compared to orthosteric ligands . This makes them potentially useful in the treatment or prevention of neurological and psychiatric disorders .
Potential Inhibitors of Aldosterone Synthase
The compound is part of a series of tricyclic derivatives of hydroxyquinolines, which are of interest as potential inhibitors of aldosterone synthase . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, and its inhibition could be beneficial in conditions such as hypertension and heart failure .
Study of Urinary Function
The compound has been used in the study of urinary function of the kidneys . In white rats of both genders, most of the substances studied exhibit a statistically significant diuretic effect .
Development of New Leading Structures
The compound is part of a targeted search for new leading structures with diuretic action among tricyclic derivatives of hydroxyquinolines . These new leading structures could potentially be developed into new therapeutic agents .
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-16(12-23-25(13)14-6-3-2-4-7-14)18(26)22-10-11-24-19(27)15-8-5-9-21-17(15)20(24)28/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSPBBYEZYXRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
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